molecular formula C13H16N6 B2832953 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine CAS No. 1281208-69-2

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2832953
CAS No.: 1281208-69-2
M. Wt: 256.313
InChI Key: CGZKFAZCHXQFHO-UHFFFAOYSA-N
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Description

This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . These compounds were designed and synthesized as novel CDK2 targeting compounds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .


Molecular Structure Analysis

The molecular structure of this compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is part of a new set of small molecules that were designed for CDK2 inhibition .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been described in the literature . The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 218.26 . It is a powder at room temperature .

Mechanism of Action

The mechanism of action of this compound involves the inhibition of CDK2 . This makes it a potential candidate for cancer treatment that targets tumor cells in a selective manner .

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound involve further investigations into its potential as a CDK2 inhibitor . It has shown promising results in inhibiting the growth of certain cell lines, making it a potential candidate for the development of new cancer treatments .

Properties

IUPAC Name

1-methyl-4-(4-prop-2-ynylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-3-4-18-5-7-19(8-6-18)13-11-9-16-17(2)12(11)14-10-15-13/h1,9-10H,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZKFAZCHXQFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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